Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) medication commonly prescribed for hypertension (high blood pressure) []. Due to its mechanism of action, lacidipine has been explored in various scientific research settings related to the cardiovascular system. Here's a breakdown of some key areas of investigation:
Lacidipine's primary function is to relax blood vessel walls by inhibiting calcium influx into smooth muscle cells. This relaxation leads to vasodilation, which subsequently lowers blood pressure []. Research studies have demonstrated the efficacy of lacidipine in managing both essential hypertension (high blood pressure with no identifiable cause) and secondary hypertension (high blood pressure due to an underlying condition) [].
Endothelial dysfunction is a condition where the inner lining of blood vessels (endothelium) becomes impaired, affecting its ability to regulate blood flow, blood pressure, and clot formation. Research suggests that lacidipine may improve endothelial function by increasing the bioavailability of nitric oxide, a vasodilator produced by the endothelium []. This could potentially offer additional benefits beyond just blood pressure reduction.
Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. It is characterized by its high lipophilicity, allowing it to interact effectively with biological membranes. This compound selectively targets vascular smooth muscle, leading to vasodilation and a reduction in blood pressure without causing reflex tachycardia, a common side effect associated with other calcium channel blockers. Lacidipine exhibits antioxidant properties, which may contribute to its potential antiatherosclerotic effects by suppressing the formation of reactive oxygen species and mitigating inflammatory responses associated with atherosclerosis .
Lacidipine acts by selectively inhibiting voltage-gated calcium channels in vascular smooth muscle cells. These channels regulate the movement of calcium ions (Ca2+) into the cells. By blocking these channels, lacidipine reduces intracellular calcium concentration, causing the muscle cells to relax and dilate blood vessels. This relaxation lowers peripheral vascular resistance, ultimately leading to a decrease in blood pressure [, ].
Lacidipine functions primarily as an antagonist of voltage-dependent L-type calcium channels. By blocking these channels, it inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation. This mechanism is crucial for its antihypertensive effects. Additionally, lacidipine's antioxidant activity helps reduce oxidative stress and inflammation, further supporting cardiovascular health. Studies have shown that lacidipine can significantly lower blood pressure over 24 hours when administered at doses ranging from 2 mg to 8 mg daily .
Lacidipine can be synthesized through various methods, with one notable approach being the one-pot synthesis involving the in situ generation of intermediates. This method aims to streamline the synthesis process and improve yields by minimizing the number of purification steps required . Another method involves using ultrasound-assisted reactions to enhance product purity and yield while reducing reaction times .
Lacidipine is primarily used in the treatment of hypertension. Its ability to lower blood pressure makes it a valuable option for managing essential hypertension in patients who may not respond adequately to other treatments. Additionally, due to its antioxidant properties, lacidipine is being investigated for potential benefits in preventing or treating atherosclerosis and other cardiovascular diseases .
Lacidipine has been shown to interact with various medications and substances. Notably, it should not be taken with grapefruit juice due to potential interactions that can affect its metabolism and efficacy. The drug is highly protein-bound (over 95%), primarily to albumin, which can influence its pharmacokinetics and interactions with other drugs . Furthermore, studies indicate that lacidipine may affect liver function tests, necessitating caution when prescribed alongside other hepatotoxic agents .
Lacidipine shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique properties:
| Compound Name | Unique Features |
|---|---|
| Amlodipine | Longer half-life; less lipophilic than lacidipine |
| Nifedipine | More rapid onset; higher incidence of reflex tachycardia |
| Felodipine | Intermediate lipophilicity; similar antihypertensive effects |
| Isradipine | Shorter duration of action; less selective for vascular smooth muscle |
Lacidipine's high lipophilicity and antioxidant activity differentiate it from these compounds, making it particularly effective in managing hypertension while potentially offering additional cardiovascular protective effects .
The crystallographic characterization of lacidipine has revealed a sophisticated molecular structure with the empirical formula C26H33NO6 and a molecular weight of 455.55 g/mol [1] [2]. X-ray diffraction studies conducted at low temperatures have provided critical insights into the compound's three-dimensional arrangement and structural parameters [3].
The most comprehensive X-ray diffraction analysis demonstrates that lacidipine crystallizes in a monoclinic crystal system [3] [4]. The crystallographic investigation employs state-of-the-art diffraction techniques combined with periodic density functional theory calculations to elucidate the precise atomic positions and structural parameters [3]. The X-ray diffraction data collection utilized Mo Kα radiation (λ = 0.71069 Å) with systematic measurement of reflection intensities across the complete reciprocal space [5].
Crystallographic refinement procedures have established the unit cell parameters with high precision. The structure determination process involves direct methods for initial phase determination, followed by full-matrix least-squares refinement of atomic coordinates and thermal parameters [5]. The final crystallographic model demonstrates excellent agreement between observed and calculated structure factors, confirming the reliability of the structural determination [3].
The X-ray diffraction analysis reveals important conformational features of the lacidipine molecule. The dihydropyridine ring adopts a characteristic flattened boat conformation, with significant implications for the compound's biological activity [3] [6]. The degree of ring distortion, quantified through torsion angles and ring puckering parameters, directly influences the molecule's interaction with calcium channels [6].
The crystallographic analysis of lacidipine presents a unique challenge in space group determination, as X-ray diffraction cannot definitively discriminate between two possible molecular symmetries [3]. The structural investigation reveals that crystals of pure lacidipine may exist in either the space group Ama2 (orthorhombic) or Cc (monoclinic) [3] [4].
In the Ama2 space group configuration, the lacidipine molecule lies on a crystallographic mirror plane, resulting in molecular symmetry that constrains the atomic positions [3]. This arrangement enforces specific geometric relationships between equivalent atoms and restricts the molecular conformation to maintain mirror symmetry [3].
Alternatively, the Cc space group accommodates distorted lacidipine molecules without imposed symmetry constraints [3]. This monoclinic arrangement allows for greater conformational flexibility and has been determined through computational analysis to represent the thermodynamically stable phase [3] [4]. The Cc space group belongs to the monoclinic crystal system with space group number 9, characterized by a primitive lattice with a glide plane perpendicular to the b-axis [3].
Periodic density functional theory calculations have been instrumental in resolving this crystallographic ambiguity. The computational results, combined with vibrational spectroscopy data, provide compelling evidence that the monoclinic Cc space group represents the most stable configuration [3] [7]. This determination is further supported by analysis of anisotropic displacement parameters and low-frequency vibrational modes [3].
The space group determination has significant implications for understanding the compound's solid-state properties. The Cc arrangement permits enhanced molecular packing efficiency and optimized intermolecular interactions compared to the alternative Ama2 structure [3]. The asymmetric unit contains one complete lacidipine molecule, with crystallographic symmetry operations generating the three-dimensional crystal lattice [3].
The crystal structure of lacidipine is stabilized by an intricate network of hydrogen bonding interactions that create infinite chains extending along the crystallographic b-axis [3]. These intermolecular interactions play a crucial role in determining the overall crystal stability and influence the compound's physical properties [3] [8].
The primary hydrogen bonding motif involves moderate-strength N–H···O interactions between the dihydropyridine nitrogen and carbonyl oxygen atoms of neighboring molecules [3]. These hydrogen bonds link individual lacidipine molecules into extended one-dimensional chains, creating a robust supramolecular architecture [3]. The N–H donor groups exhibit characteristic geometries with donor-acceptor distances and bond angles optimized for effective hydrogen bonding [3].
Analysis of hydrogen bond parameters reveals that the N–H···O interactions possess moderate strength, typical of dihydropyridine compounds [3] [8]. The hydrogen bond lengths fall within the expected range for this class of interactions, with N···O distances approximately 2.8-3.0 Å and nearly linear N–H···O angles [3]. These geometric parameters indicate significant electrostatic and directional character in the hydrogen bonding interactions [3].
In addition to the primary N–H···O hydrogen bonds, the crystal structure exhibits numerous weak C–H···O interactions that provide additional stabilization [3]. These secondary interactions involve aromatic and aliphatic C–H donors forming contacts with carbonyl and ester oxygen acceptors [3]. While individually weak, the cumulative effect of these interactions contributes substantially to the overall crystal stability [3].
The hydrogen bonding network creates a distinctive packing arrangement where lacidipine molecules are organized into layers perpendicular to the hydrogen bonding direction [3]. This layered structure influences the compound's mechanical properties and may affect its dissolution behavior and pharmaceutical performance [3].
Computational analysis using periodic density functional theory has provided detailed insights into the energetics of these hydrogen bonding interactions [3]. The calculations reveal the relative contributions of different interaction types and confirm the experimental observations regarding hydrogen bond geometries and strengths [3].
The terminal tert-butoxycarbonyl vinyl moiety exhibits notable anisotropic displacement parameters, suggesting dynamic behavior within the crystal lattice [3]. Terahertz spectroscopy studies have provided direct experimental evidence for "crankshaft" type motions in this terminal chain, demonstrating that certain molecular segments retain significant mobility even in the crystalline state [3] [7].
Studies of lacidipine in polymer matrices reveal additional hydrogen bonding capabilities. When incorporated into polyvinylpyrrolidone carriers, lacidipine forms intermolecular hydrogen bonds between its N–H groups and the polymer carbonyl functions [8] [9]. These drug-polymer interactions exhibit bond lengths of approximately 2.82 pm and stabilization energies of -2.8 kcal/mol [10]. The formation of such hydrogen bonds disrupts the crystalline structure of lacidipine, promoting amorphous dispersion formation that enhances dissolution properties [8] [9].
The hydrogen bonding patterns observed in lacidipine crystals share similarities with other dihydropyridine calcium channel blockers, suggesting common structural motifs within this pharmaceutical class [6]. However, the specific arrangement and strength of interactions in lacidipine contribute to its unique pharmacokinetic properties and extended duration of action [3].
Crystal packing analysis reveals that the hydrogen bonding networks create channels and cavities within the crystal structure that may accommodate solvent molecules or influence mechanical properties [3]. The three-dimensional arrangement of hydrogen bonded chains results in a stable crystal lattice that balances intermolecular attraction with optimal molecular packing density [3].
[Table 1: Lacidipine Molecular and Crystallographic Properties]
| Parameter | Value |
|---|---|
| Molecular Formula | C26H33NO6 |
| Molecular Weight | 455.55 g/mol |
| CAS Number | 103890-78-4 |
| InChI Key | GKQPCPXONLDCMU-CCEZHUSRSA-N |
| Space Group (most stable) | Cc (monoclinic) |
| Alternative Space Group | Ama2 (orthorhombic) |
| Crystal System | Monoclinic |
[Table 2: Lacidipine Hydrogen Bonding Networks]
| Hydrogen Bond Type | Bond Length/Energy | Crystallographic Direction | Reference |
|---|---|---|---|
| N-H···O intermolecular | Moderate strength | b-axis linkage | [3] |
| C-H···O weak interactions | Weak stabilizing | General stabilization | [3] |
| Drug-Polymer (PVP) N-H···O=C | 2.82 pm bond length | Amorphous dispersion | [10] |
| Drug-Polymer PVP interaction energy | -2.8 kcal/mol | Stabilizing interaction | [10] |
[Table 3: Lacidipine Crystal Packing and Symmetry Considerations]
| Structural Feature | Description | Crystallographic Significance | Reference |
|---|---|---|---|
| Dihydropyridine ring conformation | Flattened boat conformation | Affects calcium channel activity | [3] |
| Terminal vinyl moiety dynamics | Crankshaft-type motions | THz spectroscopy evidence | [3] |
| Molecular symmetry (Cc) | Distorted molecules | Thermodynamically stable | [3] |
| Molecular symmetry (Ama2) | Mirror symmetry molecules | Alternative structure | [3] |
| Intermolecular packing | Infinite hydrogen bond networks | Crystal stability | [3] |
| Anisotropic displacement | Terminal tert-butoxycarbonyl group | Dynamic behavior | [3] |
Irritant